Chloromethyl Cyclohexyl Ether
CAS No.: 3587-62-0
Cat. No.: VC3739222
Molecular Formula: C7H13ClO
Molecular Weight: 148.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3587-62-0 |
---|---|
Molecular Formula | C7H13ClO |
Molecular Weight | 148.63 g/mol |
IUPAC Name | chloromethoxycyclohexane |
Standard InChI | InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 |
Standard InChI Key | GYCLGFVWNVHUPA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)OCCl |
Canonical SMILES | C1CCC(CC1)OCCl |
Introduction
Chemical Identity and Structural Properties
Chloromethyl cyclohexyl ether, also known as chloromethoxycyclohexane, is an organic compound with the molecular formula C₇H₁₃ClO. It is identified by the CAS number 3587-62-0 and EINECS number 680-118-2 . The compound's structure consists of a cyclohexyl ring connected to an oxygen atom, which is further bonded to a chloromethyl group.
Structural Identifiers
The compound can be represented through various chemical notation systems, providing standardized methods for identification and reference:
Identifier Type | Value |
---|---|
Molecular Formula | C₇H₁₃ClO |
SMILES Notation | C1CCC(CC1)OCCl |
InChI | InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 |
InChIKey | GYCLGFVWNVHUPA-UHFFFAOYSA-N |
CAS Number | 3587-62-0 |
EINECS Number | 680-118-2 |
These structural identifiers provide essential information for database searches and compound registration in chemical inventories .
Physical Properties and Spectroscopic Data
The physical state of chloromethyl cyclohexyl ether at room temperature is liquid. Mass spectrometry data reveals predictable fragmentation patterns that can be used for identification and quantification of the compound in analytical applications.
Table 1: Predicted Collision Cross Section Data for Various Adducts of Chloromethyl Cyclohexyl Ether
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 149.07277 | 128.4 |
[M+Na]⁺ | 171.05471 | 140.4 |
[M+NH₄]⁺ | 166.09931 | 138.5 |
[M+K]⁺ | 187.02865 | 133.0 |
[M-H]⁻ | 147.05821 | 130.9 |
[M+Na-2H]⁻ | 169.04016 | 134.7 |
[M]⁺ | 148.06494 | 131.0 |
[M]⁻ | 148.06604 | 131.0 |
These collision cross-section values provide important data for identification and characterization of the compound using ion mobility mass spectrometry techniques .
Synthesis and Preparation Methods
The preparation of chloromethyl cyclohexyl ether follows synthetic routes common to the broader class of chloromethyl ethers. Based on established methodologies, the compound can be synthesized through the reaction of cyclohexanol with formaldehyde (often as paraformaldehyde) in the presence of hydrogen chloride gas.
Laboratory Synthesis Protocol
The synthesis typically involves:
-
Combining cyclohexanol with paraformaldehyde in a 1:1 molar ratio
-
Adding a catalytic amount of potassium hydroxide (approximately 1 mg)
-
Heating the mixture to 60-80°C until homogeneity is achieved
-
Introducing dry hydrogen chloride gas to the reaction mixture
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Separating the resulting water layer from the ether product
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Drying the product over anhydrous calcium chloride
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Purifying through fractional distillation under reduced pressure (2-7 mm)
The reaction proceeds according to the following mechanism:
HCHO + C₆H₁₁OH → CH₂OH-O-C₆H₁₁
CH₂OH-O-C₆H₁₁ + HCl → ClCH₂-O-C₆H₁₁ + H₂O
This synthetic approach must be conducted with careful exclusion of water to prevent hydrolysis of the product .
Chemical Reactivity and Applications
Chloromethyl cyclohexyl ether exhibits reactivity patterns characteristic of chloromethyl ethers, with the chlorine atom serving as a good leaving group that facilitates various synthetic transformations.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions due to the electronegativity of the chlorine atom and the adjacent oxygen. Notable reactions include:
-
Formation of nitriles through reaction with cuprous cyanide:
ClCH₂-O-C₆H₁₁ + CuCN → NC-CH₂-O-C₆H₁₁ + CuCl -
Subsequent hydrolysis of nitriles to form amides and carboxylic acids:
NC-CH₂-O-C₆H₁₁ + H₂O → H₂N-CO-CH₂-O-C₆H₁₁
H₂N-CO-CH₂-O-C₆H₁₁ + H₂O → HOOC-CH₂-O-C₆H₁₁ + NH₃
Formation of Formal Derivatives
Chloromethyl cyclohexyl ether can react with alcohols to form formal derivatives (acetals):
ClCH₂-O-C₆H₁₁ + R-OH → CH₂(O-C₆H₁₁)(OR) + HCl
This provides a convenient method for preparing mixed formals while avoiding side reactions that might occur when mixing formaldehyde directly with different alcohols .
Hydrolysis Reactions
In neutral or alkaline conditions, chloromethyl cyclohexyl ether undergoes hydrolysis:
ClCH₂-O-C₆H₁₁ + H₂O → HOCH₂-O-C₆H₁₁ + HCl
HOCH₂-O-C₆H₁₁ → HCHO + C₆H₁₁OH
This hydrolysis reaction first forms an unstable hemiacetal that subsequently decomposes into formaldehyde and cyclohexanol .
Comparative Analysis with Related Compounds
Chloromethyl cyclohexyl ether belongs to the broader family of chloromethyl ethers, which includes compounds such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME). These related compounds share similar structural features but differ in their reactivity and toxicological profiles.
Structural Comparison
Table 2: Comparison of Chloromethyl Ethers
Compound | Molecular Formula | Structure | Primary Application |
---|---|---|---|
Chloromethyl Cyclohexyl Ether | C₇H₁₃ClO | ClCH₂-O-C₆H₁₁ | Chemical synthesis |
Chloromethyl Methyl Ether | C₂H₅ClO | ClCH₂-O-CH₃ | Chemical intermediate |
Bis(chloromethyl) Ether | C₂H₄Cl₂O | ClCH₂-O-CH₂Cl | Industrial chemical |
While chloromethyl methyl ether and bis(chloromethyl) ether have been extensively studied and documented as carcinogens, with established links to respiratory cancers in occupational settings , the carcinogenic potential of chloromethyl cyclohexyl ether requires further investigation.
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